5-bromo-2-formyl-N,N-dimethylbenzamide

Catalog No.
S8871623
CAS No.
M.F
C10H10BrNO2
M. Wt
256.10 g/mol
Availability
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5-bromo-2-formyl-N,N-dimethylbenzamide

Product Name

5-bromo-2-formyl-N,N-dimethylbenzamide

IUPAC Name

5-bromo-2-formyl-N,N-dimethylbenzamide

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

InChI

InChI=1S/C10H10BrNO2/c1-12(2)10(14)9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3

InChI Key

WFANJAJBYMOLKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)C=O

Vilsmeier-Haack Formylation Approach in Benzamide Functionalization

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems, particularly in electron-rich substrates. For 5-bromo-2-formyl-N,N-dimethylbenzamide, this method involves activating N,N-dimethylbenzamide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a chloroiminium ion intermediate. This electrophilic species selectively attacks the ortho position relative to the amide group, yielding 2-formyl-N,N-dimethylbenzamide.

Mechanistic Insights:
The reaction proceeds via initial formation of the Vilsmeier reagent (chloroiminium ion), which coordinates to the aromatic ring’s electron-rich regions. The amide’s N,N-dimethyl groups enhance electron density at the ortho position, directing formylation to the 2-position. Subsequent hydrolysis liberates the aldehyde, achieving yields of 65–75% under optimized conditions (60°C, 4 hours).

Challenges:
Competing para-formylation and over-oxidation to carboxylic acids necessitate precise temperature control and stoichiometric POCl₃/DMF ratios.

Optimization of N,N-Dimethylation and Bromination Sequences

The order of functional group introduction critically impacts regioselectivity and yield. Two predominant pathways are explored:

Pathway A: Bromination Followed by Formylation

  • N,N-Dimethylation: Benzamide is treated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield N,N-dimethylbenzamide.
  • Bromination: Electrophilic bromination using Br₂/FeBr₃ introduces bromine at the 5-position (meta to the amide group), achieving 80–85% yields.
  • Formylation: Vilsmeier-Haack conditions install the formyl group at the 2-position.

Pathway B: Formylation Followed by Bromination

  • Formylation: N,N-Dimethylbenzamide undergoes Vilsmeier-Haack formylation to yield 2-formyl-N,N-dimethylbenzamide.
  • Bromination: Bromine is introduced at the 5-position (meta to the formyl group) using N-bromosuccinimide (NBS) and a radical initiator, achieving 70–75% yields.

Comparative Analysis:
Pathway A offers higher bromination efficiency due to the amide’s strong meta-directing effect, whereas Pathway B reduces side reactions but requires stringent bromination conditions to override the formyl group’s electron-withdrawing influence.

Regioselective Formylation Strategies for Polyhalogenated Benzamides

In polyhalogenated systems, competing directing effects complicate formylation. For 5-bromo-2-formyl-N,N-dimethylbenzamide, the following strategies ensure regioselectivity:

  • Protective Group Tactics: Temporarily protecting the amide as a tert-butoxycarbonyl (Boc) group mitigates its directing effect, allowing the formyl group to install at the 2-position before deprotection.
  • Metal-Directed Catalysis: Palladium-catalyzed C–H activation enables formylation at the 2-position even in the presence of bromine, leveraging chelation-assisted cyclometalation.

Case Study:Using Pd(OAc)₂ and norbornene as a transient mediator, researchers achieved 85% regioselectivity for formylation at the 2-position in 5-bromobenzamide derivatives.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

254.98949 g/mol

Monoisotopic Mass

254.98949 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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